molecular formula C7H14N2O2 B14687098 1-Methyl-3-(oxan-4-yl)urea CAS No. 33024-61-2

1-Methyl-3-(oxan-4-yl)urea

Cat. No.: B14687098
CAS No.: 33024-61-2
M. Wt: 158.20 g/mol
InChI Key: QJSZBFVAEJDPER-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxan-4-yl)urea is an organic compound with the molecular formula C7H14N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and the other by an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(oxan-4-yl)urea can be synthesized through the nucleophilic addition of oxan-4-ylamine to methyl isocyanate. The reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, often carried out at room temperature, and the product can be isolated through simple filtration or extraction procedures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxan-4-yl carbamate derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxan-4-yl carbamate derivatives.

    Reduction: Oxan-4-ylamine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-Methyl-3-(oxan-2-yl)urea: Similar structure but with the oxan group at a different position.

    1-Methyl-3-(tetrahydrofuran-4-yl)urea: Contains a tetrahydrofuran ring instead of an oxan ring.

    1-Methyl-3-(pyrrolidin-4-yl)urea: Contains a pyrrolidine ring instead of an oxan ring.

Uniqueness: 1-Methyl-3-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33024-61-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-methyl-3-(oxan-4-yl)urea

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)9-6-2-4-11-5-3-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

QJSZBFVAEJDPER-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCOCC1

Origin of Product

United States

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